molecular formula C8H14O3 B12058216 Butyric anhydride-3,3,3',3',4,4,4,4',4',4'-D10 CAS No. 1398065-70-7

Butyric anhydride-3,3,3',3',4,4,4,4',4',4'-D10

Cat. No.: B12058216
CAS No.: 1398065-70-7
M. Wt: 168.26 g/mol
InChI Key: YHASWHZGWUONAO-MWUKXHIBSA-N
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Description

Butyric anhydride-3,3,3’,3’,4,4,4,4’,4’,4’-D10 is a deuterated form of butyric anhydride, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique isotopic properties. The molecular formula for this compound is CD3CD2CH2COOCOCH2CD2CD3, and it has a molecular weight of 168.26 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyric anhydride-3,3,3’,3’,4,4,4,4’,4’,4’-D10 can be synthesized through the condensation of two molecules of deuterated butyric acid, with the elimination of one water molecule. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of butyric anhydride-3,3,3’,3’,4,4,4,4’,4’,4’-D10 involves the use of deuterated butyric acid as a starting material. The process is similar to the laboratory synthesis but is scaled up to meet industrial demands. The reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyric anhydride-3,3,3’,3’,4,4,4,4’,4’,4’-D10 is unique due to its complete deuteration, which provides distinct advantages in isotopic labeling studies. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, making it a valuable tool in scientific investigations .

Properties

CAS No.

1398065-70-7

Molecular Formula

C8H14O3

Molecular Weight

168.26 g/mol

IUPAC Name

3,3,4,4,4-pentadeuteriobutanoyl 3,3,4,4,4-pentadeuteriobutanoate

InChI

InChI=1S/C8H14O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

YHASWHZGWUONAO-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC(=O)OC(=O)CC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCC(=O)OC(=O)CCC

Origin of Product

United States

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